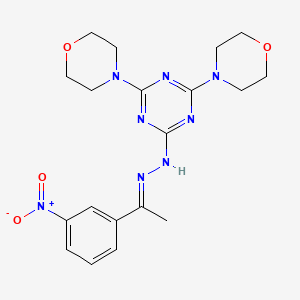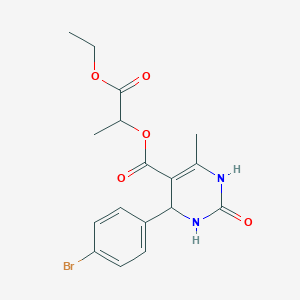
(1E)-1-(3-nitrophenyl)ethanone (4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,4-BIS(MORPHOLIN-4-YL)-6-[(2E)-2-[1-(3-NITROPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE” is a complex organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “2,4-BIS(MORPHOLIN-4-YL)-6-[(2E)-2-[1-(3-NITROPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE” typically involves multiple steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride, under controlled conditions.
Introduction of Morpholine Groups: The morpholine groups can be introduced via nucleophilic substitution reactions, where morpholine reacts with the triazine core.
Attachment of the Nitrophenyl Hydrazine Moiety: The final step involves the condensation of the triazine derivative with 1-(3-nitrophenyl)ethylidene hydrazine under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitrophenyl group in the compound can undergo oxidation reactions, potentially leading to the formation of nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, which may have different chemical and biological properties.
Substitution: The morpholine groups can participate in substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation Products: Nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Compounds with different substituents replacing the morpholine groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Possible applications in drug development, particularly in designing compounds with specific biological activities.
Industry: Use in the production of specialty chemicals or materials with desired properties.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitrophenyl and morpholine groups could influence its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Tris(morpholin-4-yl)-1,3,5-triazine: Similar triazine core with morpholine groups but lacking the nitrophenyl hydrazine moiety.
2,4-Bis(4-morpholinyl)-6-(phenylamino)-1,3,5-triazine: Contains morpholine and phenylamino groups, offering different chemical properties.
Uniqueness
The unique combination of morpholine groups and the nitrophenyl hydrazine moiety in “2,4-BIS(MORPHOLIN-4-YL)-6-[(2E)-2-[1-(3-NITROPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE” distinguishes it from other triazine derivatives
Eigenschaften
Molekularformel |
C19H24N8O4 |
|---|---|
Molekulargewicht |
428.4 g/mol |
IUPAC-Name |
4,6-dimorpholin-4-yl-N-[(E)-1-(3-nitrophenyl)ethylideneamino]-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C19H24N8O4/c1-14(15-3-2-4-16(13-15)27(28)29)23-24-17-20-18(25-5-9-30-10-6-25)22-19(21-17)26-7-11-31-12-8-26/h2-4,13H,5-12H2,1H3,(H,20,21,22,24)/b23-14+ |
InChI-Schlüssel |
KNPKRMUOWKRSIW-OEAKJJBVSA-N |
Isomerische SMILES |
C/C(=N\NC1=NC(=NC(=N1)N2CCOCC2)N3CCOCC3)/C4=CC(=CC=C4)[N+](=O)[O-] |
Kanonische SMILES |
CC(=NNC1=NC(=NC(=N1)N2CCOCC2)N3CCOCC3)C4=CC(=CC=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11680510.png)
![(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) butanoate](/img/structure/B11680515.png)

![(2-bromo-4-{(E)-[1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B11680520.png)
![ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11680531.png)
![3-(3,4-dimethoxyphenyl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11680545.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11680551.png)
![(2E)-3-[5-(5-chloro-2-methoxy-4-nitrophenyl)furan-2-yl]-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile](/img/structure/B11680556.png)
![4-{5-[(Z)-(2,4,6-trioxo-1-phenyltetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11680566.png)

![(5Z)-3-ethyl-5-[(2Z)-2-(1-ethyl-3,3-dimethyl-5-phenyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11680575.png)
![2-[(5E)-5-[(3,5-dibromo-2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11680577.png)
![2-(4-benzylpiperazin-1-yl)-N'-[(2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11680600.png)
![2-{[3-(Ethoxycarbonyl)-2-phenyl-1-benzofuran-5-yl]oxy}propanoic acid](/img/structure/B11680602.png)
